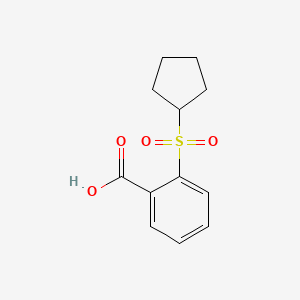
2-Cyclopentylsulfonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylsulfonylbenzoic acid is an organic compound with the molecular formula C12H14O4S and a molecular weight of 254.3 g/mol. This compound is characterized by the presence of a cyclopentane ring attached to a benzoic acid moiety through a sulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylsulfonylbenzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclopentanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization, distillation, or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopentylsulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentylsulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the cyclopentane ring.
Cyclopentanesulfonic acid: Similar in structure but lacks the benzoic acid moiety.
Toluene-4-sulfonic acid: Contains a methyl group instead of the cyclopentane ring.
Uniqueness
2-Cyclopentylsulfonylbenzoic acid is unique due to the presence of both a cyclopentane ring and a benzoic acid moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H14O4S |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
2-cyclopentylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H14O4S/c13-12(14)10-7-3-4-8-11(10)17(15,16)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) |
Clave InChI |
NJPYVJHTQSELFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















